(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol structural formula
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol structural formula
An In-depth Technical Guide to (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol: Synthesis, Mechanistic Insights, and Applications
Abstract
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol, a key bifunctional building block in modern organic synthesis, offers a unique combination of a stereodefined (Z)-alkene, a primary alcohol, and a protected primary alcohol within a compact C4 framework. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and strategic importance. The core focus is a detailed, mechanistically-grounded protocol for its synthesis via the selective mono-protection of (Z)-but-2-ene-1,4-diol using dihydropyran (DHP). We will explore the causality behind experimental choices, from catalyst selection to purification strategies. Furthermore, this document elucidates the compound's application in multi-step synthesis, particularly in drug development, by leveraging its differentiated functionalities for sequential chemical transformations. Safety protocols and deprotection strategies are also discussed, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Synthetic Intermediate
In the intricate landscape of multi-step organic synthesis, the efficiency of a synthetic route often hinges on the strategic use of building blocks that carry multiple, orthogonally reactive functional groups. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is an exemplar of such a molecule, valued for its pre-defined stereochemistry and differentiated hydroxyl groups.
Chemical Identity and Structural Formula
The molecule's structure consists of a four-carbon chain with a cis (or Z) double bond between C2 and C3. A primary alcohol (-CH₂OH) is located at C1, while the hydroxyl group at C4 is protected as a tetrahydropyranyl (THP) ether. This protection is crucial, rendering the C4-hydroxyl inert to a wide range of reagents while leaving the C1-hydroxyl available for reaction.[1][2]
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IUPAC Name : (Z)-4-(oxan-2-yloxy)but-2-en-1-ol
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Molecular Formula : C₉H₁₆O₃[5]
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Molecular Weight : 172.22 g/mol [5]
Caption: Structural formula of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol.
Physicochemical Properties
The physical properties of this compound are consistent with a medium-sized polar organic molecule. A summary of key data is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3] |
| Density | ~1.057 g/mL | [5] |
| Boiling Point | ~296 °C (predicted) | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Molecular Formula | C₉H₁₆O₃ | [5] |
Significance in Organic Synthesis
The strategic value of this molecule lies in its trifecta of chemical features:
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Free Primary Alcohol : The C1-hydroxyl group is an accessible nucleophile and can undergo a wide range of transformations, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for substitution reactions.
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Protected Primary Alcohol : The C4-hydroxyl is masked as a THP ether. This protecting group is exceptionally robust, demonstrating stability towards strongly basic conditions, organometallic reagents (e.g., Grignard, organolithium), metal hydrides, and many oxidizing/reducing agents.[1][2] This stability allows for extensive chemical manipulation at the other end of the molecule without unintended side reactions.
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(Z)-Alkene Geometry : The cis-configuration of the double bond is often a critical structural element in biologically active molecules and natural products.[6][7] Synthesizing Z-alkenes can be challenging, making building blocks with pre-set stereochemistry highly valuable.[7][8]
This combination makes the title compound an ideal precursor for the synthesis of complex targets, including polyketides, prostaglandins, and various pharmaceutical agents where precise control of stereochemistry and functional group availability is paramount.
Core Synthesis: Selective Mono-Tetrahydropyranylation
The most direct and logical synthesis of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol begins with the commercially available (Z)-but-2-ene-1,4-diol. The central challenge is to achieve selective mono-protection of a symmetrical diol, a common task in organic synthesis that relies on careful control of stoichiometry and reaction conditions.
The Tetrahydropyranylation (THP) Protection Mechanism
The formation of a THP ether is an acid-catalyzed process involving the addition of an alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[1] The mechanism is self-validating and proceeds through three key steps:
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Protonation of Dihydropyran : The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic.[1]
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Nucleophilic Attack : The alcohol (in this case, one of the hydroxyls of (Z)-but-2-ene-1,4-diol) acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.[1]
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Deprotonation : A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]
Caption: Acid-catalyzed mechanism for the protection of an alcohol with dihydropyran (DHP).
Experimental Protocol: Synthesis from (Z)-But-2-ene-1,4-diol
This protocol describes a standard laboratory procedure for the mono-tetrahydropyranylation of (Z)-but-2-ene-1,4-diol. The key to achieving a good yield of the mono-protected product over the di-protected byproduct is the careful control of reagent stoichiometry. Using a slight excess of the diol can favor mono-protection.
Materials & Reagents:
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(Z)-But-2-ene-1,4-diol
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3,4-Dihydro-2H-pyran (DHP), freshly distilled
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (Z)-but-2-ene-1,4-diol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
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Reagent Addition : Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (0.9 equiv) dropwise to the stirred solution. The use of slightly sub-stoichiometric DHP helps to minimize the formation of the di-protected byproduct.
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Catalyst Introduction : Add a catalytic amount of p-TsOH·H₂O (0.01-0.02 equiv).[9] Expertise Note: For substrates sensitive to strong acids, PPTS is a milder and often superior catalyst as it reduces the risk of side reactions.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir. The progress should be monitored by Thin-Layer Chromatography (TLC), typically every 30-60 minutes. The goal is to maximize the formation of the mono-protected product while minimizing the di-protected species and unreacted starting material.
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Quenching : Once TLC indicates optimal conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
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Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude oil, which will be a mixture of starting material, mono-protected product, and di-protected byproduct, must be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate, is typically effective at separating the components.
Applications and Further Transformations
The synthetic utility of (Z)-4-(tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol stems from the ability to perform chemistry selectively at the C1 position, carry the molecule through several synthetic steps, and then deprotect the C4 hydroxyl at a later, strategic stage.
Deprotection of the THP Ether
The removal of the THP group is an acid-catalyzed hydrolysis, essentially the reverse of the protection mechanism.[1] This transformation is typically high-yielding and clean.
Protocol: Acid-Catalyzed Deprotection
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Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.
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Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin.
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Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.
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Neutralize the acid with a mild base (e.g., NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the deprotected diol.
Caption: Acid-catalyzed hydrolysis (deprotection) of a THP ether to regenerate the alcohol.
Role in Drug Development
In drug development, building blocks with defined stereochemistry and orthogonal protecting groups are invaluable. For instance, the free alcohol of the title compound could be oxidized to an aldehyde for use in a Wittig reaction to extend a carbon chain.[7] Alternatively, it could be converted into an amine or coupled with a carboxylic acid to form an ester, all while the other end of the molecule remains protected. The tetrahydropyran ring itself is a common structural motif in many bioactive compounds and can impart favorable pharmacokinetic properties like improved solubility.[10][11]
Safety and Handling
As a matter of professional practice, all chemical manipulations should be conducted with appropriate safety measures.
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Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
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Ventilation : Handle all volatile organic compounds, especially dichloromethane and dihydropyran, inside a certified chemical fume hood to avoid inhalation.
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Reagent Handling : Dihydropyran can form explosive peroxides over time. Use freshly opened or distilled DHP. Strong acids like p-TsOH are corrosive and should be handled with care.
The final compound may be irritating to the skin and eyes. In case of contact, rinse thoroughly with water.[3]
Conclusion
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is more than just a chemical compound; it is a strategic tool for the efficient construction of complex molecular architectures. Its synthesis, centered on the well-understood and reliable tetrahydropyranylation reaction, is accessible and scalable. The true value of this intermediate is realized in its application, where the interplay between its free alcohol, protected alcohol, and stereodefined alkene allows chemists to navigate complex synthetic pathways with precision and control. For researchers in drug discovery and natural product synthesis, mastery of such building blocks is fundamental to achieving their synthetic goals.
References
-
ChemBK. (2024). (Z)-4-(TETRAHYDRO-2H-PYRAN-2-YL-OXY)BUT-2-EN-1-OL. [Link]
-
Common Organic Chemistry. Dihydropyran (DHP). [Link]
-
Wikipedia. (2023). 3,4-Dihydropyran. [Link]
-
Organic Chemistry Portal. Synthesis of (Z)-alkenes. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Li, G., et al. (2013). Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones. Organic Letters. [Link]
-
Rezai, N., et al. (2000). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Synthetic Communications. [Link]
-
Lalic, G., et al. (2019). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. Journal of the American Chemical Society. [Link]
-
PubChem. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link]
-
Trovato, F., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances. [Link]
-
Shanghai Witofly Chemical Co.,Ltd. (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol. [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Alkenes. [Link]
-
Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol | 57323-06-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dihydropyran (DHP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
